Pcsk9-IN-17 -

Pcsk9-IN-17

Catalog Number: EVT-12531045
CAS Number:
Molecular Formula: C16H19N5OS
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proprotein Convertase Subtilisin/Kexin Type 9, commonly referred to as PCSK9, is a serine protease that plays a critical role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors. The compound Pcsk9-IN-17 is a specific inhibitor of PCSK9, designed to modulate its activity and thereby influence lipid levels in the bloodstream. This compound has garnered attention due to its potential therapeutic applications in managing hypercholesterolemia and cardiovascular diseases.

Source and Classification

Pcsk9-IN-17 is classified as a small molecule inhibitor within the category of lipid-lowering agents. It is synthesized to specifically target and inhibit the activity of PCSK9, which is primarily produced in the liver and small intestine. The inhibition of PCSK9 leads to increased levels of low-density lipoprotein receptors on hepatocyte surfaces, promoting the clearance of low-density lipoprotein cholesterol from the bloodstream .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pcsk9-IN-17 involves several key steps that employ organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Formation of Key Intermediates: Initial steps involve the preparation of various intermediates through reactions such as coupling reactions, where different chemical entities are combined to form larger molecules.
  2. Purification: After each synthetic step, purification techniques such as chromatography are employed to isolate the desired product from by-products.
  3. Final Assembly: The final stages involve functional group modifications and cyclization reactions to achieve the active form of Pcsk9-IN-17.

Technical details regarding reaction conditions, solvents used, and yields obtained are critical for replicating the synthesis in laboratory settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pcsk9-IN-17 can be characterized by its specific arrangement of atoms and functional groups that confer its inhibitory properties. Structural analysis often utilizes techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional configuration of the compound.

Key structural features include:

  • Functional Groups: Specific moieties that interact with the active site of PCSK9.
  • Stereochemistry: The spatial arrangement of atoms which can influence binding affinity and biological activity.

Data regarding molecular weight, solubility, and stability under physiological conditions are also essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Pcsk9-IN-17 is its interaction with PCSK9. This interaction can be described as a competitive inhibition mechanism where Pcsk9-IN-17 binds to the active site of PCSK9, preventing it from degrading low-density lipoprotein receptors.

Technical details include:

  • Binding Affinity: Measured using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays.
  • Kinetics: Understanding how quickly Pcsk9-IN-17 binds to PCSK9 compared to substrate turnover rates.

These analyses provide insights into how effectively Pcsk9-IN-17 can modulate PCSK9 activity.

Mechanism of Action

Process and Data

The mechanism by which Pcsk9-IN-17 exerts its effects involves several steps:

  1. Binding: The compound binds to PCSK9 at its active site.
  2. Inhibition: This binding prevents PCSK9 from interacting with low-density lipoprotein receptors.
  3. Increased Receptor Availability: As a result, there is an increase in the number of low-density lipoprotein receptors available on hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol from circulation.

Data supporting this mechanism often includes biochemical assays demonstrating increased receptor levels following treatment with Pcsk9-IN-17 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Pcsk9-IN-17 is crucial for its development as a therapeutic agent:

  • Molecular Weight: Typically reported to evaluate dosage forms.
  • Solubility: Important for determining formulation strategies; higher solubility may enhance bioavailability.
  • Stability: Assessment under various pH levels and temperatures to ensure efficacy during storage and administration.

Relevant data may include melting points, boiling points, and spectral data (e.g., infrared spectroscopy) used for structural confirmation .

Applications

Scientific Uses

Pcsk9-IN-17 has significant potential applications in clinical settings:

  1. Cholesterol Management: It serves as a therapeutic agent for patients with hypercholesterolemia who are unresponsive to traditional statin therapies.
  2. Cardiovascular Disease Prevention: By lowering low-density lipoprotein cholesterol levels, it may reduce the risk of heart disease.
  3. Research Tool: Inhibitors like Pcsk9-IN-17 are valuable in research for studying lipid metabolism pathways and developing novel treatments for metabolic disorders .

Properties

Product Name

Pcsk9-IN-17

IUPAC Name

(2S)-N-(1,3-benzoxazol-2-yl)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C16H19N5OS/c1-11(7-17-15-18-9-12(23-2)10-19-15)8-20-16-21-13-5-3-4-6-14(13)22-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)(H,17,18,19)/t11-/m0/s1

InChI Key

DKVXVTNDNPPAKL-NSHDSACASA-N

Canonical SMILES

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2

Isomeric SMILES

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.